2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are recognized for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This specific compound is characterized by the presence of both a chloromethyl and a methoxy group, which enhance its chemical reactivity and biological activity, making it a valuable candidate for drug development and research applications.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-amino-5-methoxybenzoic acid and chloroacetyl chloride. The synthesis typically requires a base like triethylamine to facilitate the reaction.
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is classified as a quinazolinone derivative, which falls under the category of heterocyclic compounds. These compounds are often studied for their potential therapeutic applications in various fields, including oncology and infectious disease treatment.
The synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one generally involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are utilized to isolate the final product in pure form .
The molecular structure of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one features a quinazolinone core with specific substituents:
This structure contributes to its unique reactivity and biological properties.
The molecular formula is , with a molecular weight of approximately 215.65 g/mol. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its identity .
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. Each reaction pathway offers opportunities for synthesizing various functionalized derivatives that could have enhanced biological activities .
The mechanism of action for 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one involves its interaction with specific biological targets within cells. It is believed to modulate various signaling pathways that lead to its observed pharmacological effects:
Further studies are needed to elucidate the precise molecular mechanisms underlying these effects .
The physical properties of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one include:
Key chemical properties include:
Analytical methods such as Infrared Spectroscopy (IR) and High Performance Liquid Chromatography (HPLC) are often employed for characterization .
The applications of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one span several fields:
The 4(3H)-quinazolinone scaffold represents a privileged benzopyrimidine heterocycle characterized by a fused bicyclic system comprising a benzene ring condensed with a pyrimidin-4(3H)-one ring. This core structure exhibits significant positional isomerism, where the chloromethyl and methoxy substituents at C2 and C7 positions, respectively, create a distinct pharmacophoric topology compared to other substitution patterns (e.g., 6,7-difluoro or 6,8-dichloro isomers). The C2 chloromethyl group occupies a sterically and electronically critical position adjacent to the N3 heteroatom, while the C7 methoxy group resides on the benzoid ring, influencing electron distribution across the conjugated system [1] [4].
A defining feature of 4(3H)-quinazolinones is their tautomeric equilibria between the 4-keto (quinazolin-4(3H)-one) and 4-hydroxy (4-hydroxyquinazoline) forms. X-ray crystallographic studies of analogues (e.g., 6a11) confirm the overwhelming predominance (>95%) of the keto tautomer in the solid state due to aromatic stabilization energy. This tautomeric preference generates two key pharmacophoric elements:
Table 1: Key Structural Parameters of Quinazolinone Core from Crystallographic Data
Parameter | Value | Biological Significance |
---|---|---|
C4=O bond length | 1.22 Å | H-bond acceptor strength |
N1-C2 bond distance | 1.35 Å | Electron density modulation at C2 position |
Tautomeric equilibrium | >95% keto form | Enhanced stability & predictable H-bonding |
Dihedral angle (C2-substituent) | 5-10° | Minimal steric hindrance to planarity |
The strategic placement of the chloromethyl (-CH₂Cl) group at C2 creates a highly reactive electrophilic center with significant pharmacophoric consequences:
The 7-methoxy (-OCH₃) group exerts distinct modulatory effects through:
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Parameters (Å) | Biological Impact |
---|---|---|---|
2-CH₂Cl | σₚ = +0.97 (strong -I) | Vₓ = 24.5 cm³/mol | Covalent target engagement; Antifungal enhancement |
7-OCH₃ | σₚ = -0.27 (strong +R) | Vₓ = 25.1 cm³/mol | Enhanced π-stacking; Antibacterial synergy |
When benchmarked against clinically significant quinazolinones, 2-chloromethyl-7-methoxy-1H-quinazolin-4-one exhibits distinctive pharmacophoric advantages and limitations:
Halogen Positioning vs. Fluconazole Analogues: Unlike fluconazole's 2,4-difluorophenyl attachment, the C2-chloromethyl group enables covalent rather than purely hydrophobic binding. This confers mechanistic divergence from standard azole antifungals despite scaffold similarity. Crucially, the 7-methoxy group provides electronic modulation absent in first-generation quinazolinone antifungals [1] [5].
Chloromethyl vs. Dichloro Substitutions: Comparative molecular field analysis (CoMFA) reveals that 6,8-dichloro analogues (e.g., 6a16) depend on halogen positioning for electrostatic complementarity with fungal targets (contribution: 65%). In contrast, 2-chloromethyl-7-methoxy derivatives leverage both electrostatic (-CH₂Cl σ-hole) and steric parameters (7-OCH₃ planarity) for target engagement, yielding broader-spectrum activity [1] [3].
Electronic Effects vs. Anticancer Quinazolines: Unlike EGFR-targeting 4-anilinoquinazolines (e.g., erlotinib), which require flat aniline moieties for kinase binding, the 2-chloromethyl-7-methoxy derivative's non-planar C2 substituent and electron-rich C7 substituent redirect bioactivity toward antimicrobial targets. QSAR models indicate a 0.35 eV higher HOMO energy than tyrosine kinase inhibitors, enabling divergent redox interactions [4] [9].
Table 3: Structural and Pharmacophoric Comparison with Key Quinazolinone Drugs
Compound | Core Structure | Key Pharmacophoric Elements | Primary Bioactivity |
---|---|---|---|
2-Chloromethyl-7-methoxy-4(3H)-quinazolinone | C2: -CH₂Cl; C7: -OCH₃ | Electrophilic C2; Electron-donating C7 | Antifungal/antimicrobial |
Fluconazole | Triazole-linked 2,4-difluorophenyl | Halogen bonds; Non-covalent binding | Antifungal |
6,8-Dichloro-4(3H)-quinazolinone (6a16) | C6,C8: -Cl | Halogen bond donors; Planar scaffold | Antifungal (EC₅₀: 0.34 mg/L) |
Erlotinib | 4-anilinoquinazoline | H-bond acceptor/donor; Planar aniline | Anticancer (EGFR inhibition) |
This comparative analysis underscores how subtle alterations in substituent positioning and electronics redirect the biological profile of the quinazolinone scaffold, positioning 2-chloromethyl-7-methoxy derivatives as mechanistically distinct antimicrobial candidates warranting further exploration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: